2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiprotozoal activity against strains of E. histolytica and P. falciparum.
Medicine: Explored for its potential as an antimalarial agent and its ability to inhibit β-haematin formation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) in P. falciparum, which is crucial for the parasite’s folate metabolism . This inhibition disrupts the parasite’s ability to synthesize DNA and RNA, leading to its death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another antimalarial drug with a similar quinoline structure.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Amodiaquine: A 4-aminoquinoline compound used for treating malaria.
Uniqueness
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide stands out due to its dual activity against both E. histolytica and P. falciparum, making it a versatile agent in the fight against protozoal infections . Its unique structure allows for modifications that can enhance its efficacy and safety profile .
Properties
Molecular Formula |
C21H21ClN4O |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H21ClN4O/c22-16-6-7-18-19(14-16)23-9-8-20(18)26-12-10-25(11-13-26)15-21(27)24-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,24,27) |
InChI Key |
OQZYAILQXDXHLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
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